Technical Guide: 4-Amino-3-Chloro-5-Iodotrifluoromethoxybenzene
Technical Guide: 4-Amino-3-Chloro-5-Iodotrifluoromethoxybenzene
Common Name: 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline CAS Registry Number: 1805237-24-4
Executive Summary
This technical guide provides a comprehensive analysis of 4-amino-3-chloro-5-iodotrifluoromethoxybenzene , chemically known as 2-chloro-6-iodo-4-(trifluoromethoxy)aniline . This compound is a critical polysubstituted aniline intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical agents, particularly tyrosine kinase inhibitors.
Its structural uniqueness lies in the chemoselective orthogonality of its substituents:
-
Amino Group (
): A handle for urea/amide formation. -
Iodine (
): A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), significantly more reactive than the chlorine atom. -
Chlorine (
): A metabolic blocker or secondary coupling site. -
Trifluoromethoxy Group (
): A lipophilic bioisostere that enhances membrane permeability and metabolic stability.
Nomenclature & Identity
Correct identification is crucial due to the variations in numbering based on the root structure (Aniline vs. Benzene).
| Identifier Type | Value | Notes |
| IUPAC Name | 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline | Preferred nomenclature (Aniline root). |
| Alternative Name | 4-amino-3-chloro-5-iodotrifluoromethoxybenzene | User-specified; treats benzene as root ( |
| CAS Number | 1805237-24-4 | Specific to the chloro-iodo variant. |
| Molecular Formula | ||
| Molecular Weight | 337.47 g/mol | |
| SMILES | Nc1c(Cl)cc(OC(F)(F)F)cc1I | Encodes the 2,6-substitution pattern. |
Synthesis & Manufacturing Protocol
The synthesis of this compound relies on the regioselective electrophilic aromatic substitution of the commercially available precursor, 2-chloro-4-(trifluoromethoxy)aniline. The amino group acts as a strong ortho, para-director, but since the para position is blocked by the
Reagents & Materials
-
Precursor: 2-Chloro-4-(trifluoromethoxy)aniline (CAS 69695-61-0).[1][2][3][4]
-
Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).
-
Solvent: Acetonitrile (
) or DMF (Dimethylformamide). -
Catalyst (Optional): Trifluoroacetic acid (TFA) to accelerate the reaction.
Step-by-Step Protocol
-
Dissolution: Dissolve 1.0 eq of 2-chloro-4-(trifluoromethoxy)aniline in Acetonitrile (0.5 M concentration).
-
Addition: Cool the solution to 0°C. Slowly add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Self-Validation Check: Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or HPLC. The starting material (
) should disappear, replaced by a less polar product ( ).
-
-
Quenching: Quench the reaction with 10% aqueous sodium thiosulfate (
) to remove excess iodine (indicated by the fading of the dark color). -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the target as an off-white solid.
Synthesis Pathway Diagram
Figure 1: Synthetic route from basic aniline precursors to the target 2-chloro-6-iodo intermediate.
Applications in Drug Discovery
This molecule is a "privileged scaffold" in medicinal chemistry due to its ability to undergo sequential, orthogonal cross-coupling reactions.
Chemoselectivity Strategy
The iodine atom is significantly more labile (reactive) towards oxidative addition by Palladium(0) than the chlorine atom. This allows researchers to perform a Suzuki-Miyaura coupling at the iodine site without disturbing the chlorine atom. The chlorine atom can then be used for a second coupling or retained to block metabolic oxidation (CYP450 metabolism).
Workflow: Kinase Inhibitor Synthesis
-
Core Coupling: React 2-chloro-6-iodo-4-(trifluoromethoxy)aniline with an aryl boronic acid (Suzuki) to install the main pharmacophore tail.
-
Urea Formation: React the amino group with an isocyanate to form the hinge-binding urea motif (common in Sorafenib/Regorafenib analogs).
Functionalization Logic Diagram
Figure 2: Chemoselective functionalization strategy for drug design.
Safety & Handling (MSDS Highlights)
As a halogenated aniline, this compound poses specific risks that must be mitigated in the laboratory.
-
Acute Toxicity: Harmful if swallowed or inhaled. Anilines can cause methemoglobinemia (blue skin/lips) by oxidizing hemoglobin.
-
Skin Absorption: Highly permeable. Double-gloving (Nitrile over Latex) is recommended.
-
Eye Irritation: Solid dust is a severe irritant. Use a fume hood for all weighing and transfer operations.
-
Storage: Light sensitive (due to the C-I bond). Store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
PubChem. (2025).[2][5] 2-Iodo-4-(trifluoromethoxy)aniline Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (2025). 2-Chloro-4-(trifluoromethoxy)aniline Product Sheet. Merck KGaA. [2]
-
ChemicalBook. (2025).[5] 2-Chloro-6-iodo-4-(trifluoromethoxy)aniline Properties and Suppliers.
-
Organic Chemistry Frontiers. (2014). A practical route to 2-iodoanilines via transition-metal-free decarboxylative iodination. Royal Society of Chemistry.[6]
Sources
- 1. 2-CHLORO-4-(TRIFLUOROMETHOXY)ANILINE | 69695-61-0 [chemicalbook.com]
- 2. 2-Chloro-4-(trifluoromethoxy)aniline 97 69695-61-0 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. 2-Iodo-4-(trifluoromethoxy)aniline | C7H5F3INO | CID 2761172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
